2'-Amino-2'-desoxiguanosina

Descripción general

Descripción

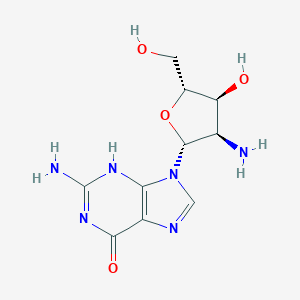

2’-Amino-2’-deoxyguanosine is a purine nucleoside analog, which is structurally similar to guanosine but with an amino group replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

2’-Amino-2’-deoxyguanosine is a valuable probe for investigating metal ion interactions at the active site of group I ribozymes . It is also used in the synthesis of functional 5’ cap-modified messenger RNAs, which have applications in gene therapy, mRNA vaccines, and synthetic biology . Additionally, the compound is employed in the study of nucleic acid interactions and the development of antiviral and anticancer drugs .

Mecanismo De Acción

Pharmacokinetics

It is known that 2ag is a water-soluble compound , which suggests that it could have good bioavailability

Action Environment

The production of 2AG by the bacterium Enterobacter cloacae is influenced by environmental factors such as the concentration of dipotassium phosphate and ammonium sulfate . These factors must be carefully controlled for efficient 2AG production . .

Análisis Bioquímico

Biochemical Properties

2’-Amino-2’-deoxyguanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be incorporated into the acid-soluble fraction of cells in the form of the mono-, di- and triphosphates . The major part of the radioactivity was found to be guanylate . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

The effects of 2’-Amino-2’-deoxyguanosine on various types of cells and cellular processes are significant. Upon the addition of 2’-Amino-2’-deoxyguanosine, the syntheses of macromolecules continued for 15 minutes. After this lag time, protein synthesis sharply decreased, RNA synthesis slightly decreased, but DNA synthesis was not affected . This indicates that 2’-Amino-2’-deoxyguanosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 2’-Amino-2’-deoxyguanosine involves its incorporation into RNA and the subsequent disturbance of RNA function causing a block in protein synthesis . This suggests that 2’-Amino-2’-deoxyguanosine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-2’-deoxyguanosine change over time. The maximum amounts of 2’-Amino-2’-deoxyguanosine were approximately 0.4 g/liter after 24 hours of incubation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyguanosine typically involves the enzymatic transglycosylation of thymidine and guanine. This process employs thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . The engineered purine nucleoside phosphorylase variant Ba PNP-Mu3 has shown a 5.6-fold increase in production efficiency compared to the wild-type enzyme .

Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyguanosine leverages the same enzymatic cascade, optimizing reaction conditions to achieve high yields and purity. The process involves the use of cheap substrates like thymidine and guanine, making it cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Amino-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form oxazolone and imidazolone nucleosides.

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Major Products: The primary products of oxidation are 2,2-diamino-4-(2-deoxy-β-D-erythro-pentofuranosyl)amino-2,5-dihydrooxazol-5-one and 2-amino-5-(2-deoxy-β-D-erythro-pentofuranosyl)amino-4-imidazol-4-one .

Comparación Con Compuestos Similares

2’-Deoxyguanosine: Lacks the amino group at the 2’ position, making it less reactive in certain chemical reactions.

Isoguanosine: An isomer of guanosine with the translocation of the C2 carbonyl and C6 amino groups, leading to different properties and applications.

8-Oxoguanine: A product of oxidative damage to guanine, involved in various cellular processes and diseases.

Uniqueness: 2’-Amino-2’-deoxyguanosine’s unique structure allows it to form specific interactions with metal ions and nucleic acids, making it a versatile tool in biochemical research and therapeutic development .

Actividad Biológica

2'-Amino-2'-deoxyguanosine (2'-amino dG) is a nucleoside analog that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and oncology. This article provides a comprehensive overview of the biological activity of 2'-amino dG, including its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of 2'-amino dG features an amino group at the 2' position of the deoxyribose sugar, which differentiates it from natural deoxyguanosine. This modification enhances its interaction with nucleic acids and enzymes involved in nucleic acid metabolism.

- Incorporation into RNA : 2'-amino dG can be incorporated into RNA during transcription, leading to disruptions in RNA function and subsequent inhibition of protein synthesis. This mechanism has been demonstrated in studies involving Escherichia coli, where incorporation into RNA caused significant growth inhibition .

- Antiviral Activity : The compound has shown selective antiviral activity against various riboviruses, including the measles virus. Its mechanism involves the inhibition of viral replication pathways .

- Antibacterial Properties : Research indicates that 2'-amino dG exhibits antibacterial activity against gram-negative bacteria, particularly E. coli. The antibacterial effect is attributed to its incorporation into bacterial RNA, disrupting normal cellular processes .

Antitumor Activity

2'-amino dG has been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has demonstrated efficacy against sarcoma cells .

Case Studies

- In Vitro Studies : A study conducted on different cancer cell lines revealed that 2'-amino dG exhibited cytotoxic effects with IC50 values below 10 µM, classifying it as a potent cytotoxic agent .

- Animal Models : In vivo experiments using murine models have indicated that 2'-amino dG can significantly reduce tumor size when administered in appropriate doses. These findings suggest potential for development as an anticancer therapeutic agent .

Data Tables

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Measles virus | N/A | Inhibition of viral replication |

| Antibacterial | E. coli | <10 | Incorporation into RNA |

| Antitumor | Sarcoma cells | <10 | Induction of apoptosis |

Research Findings

Recent investigations have focused on the biosynthetic pathways of 2'-amino dG, revealing a complex interplay between genetic factors and enzymatic processes that facilitate its production from adenosine precursors. The involvement of specific genes such as adaFGHIJ in its biosynthesis has been documented, providing insights for synthetic biology applications aimed at enhancing production yields .

Propiedades

IUPAC Name |

2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPTVRLUGSPXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60966-26-9 | |

| Record name | 2'-Amino-2'-deoxyguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.